Cas no 2150274-04-5 (2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol)

2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol
- EN300-1293765
- 2-{[3-(aminomethyl)oxetan-3-yl]oxy}ethan-1-ol
- 2150274-04-5
-
- インチ: 1S/C6H13NO3/c7-3-6(4-9-5-6)10-2-1-8/h8H,1-5,7H2
- InChIKey: FLEXFIBVUDFPPG-UHFFFAOYSA-N
- ほほえんだ: O1CC(CN)(C1)OCCO
計算された属性
- せいみつぶんしりょう: 147.08954328g/mol
- どういたいしつりょう: 147.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 64.7Ų
2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293765-1.0g |
2-{[3-(aminomethyl)oxetan-3-yl]oxy}ethan-1-ol |
2150274-04-5 | 1g |
$1414.0 | 2023-06-06 | ||
Enamine | EN300-1293765-10000mg |
2-{[3-(aminomethyl)oxetan-3-yl]oxy}ethan-1-ol |
2150274-04-5 | 10000mg |
$4852.0 | 2023-09-30 | ||
Enamine | EN300-1293765-5.0g |
2-{[3-(aminomethyl)oxetan-3-yl]oxy}ethan-1-ol |
2150274-04-5 | 5g |
$4102.0 | 2023-06-06 | ||
Enamine | EN300-1293765-0.1g |
2-{[3-(aminomethyl)oxetan-3-yl]oxy}ethan-1-ol |
2150274-04-5 | 0.1g |
$1244.0 | 2023-06-06 | ||
Enamine | EN300-1293765-0.05g |
2-{[3-(aminomethyl)oxetan-3-yl]oxy}ethan-1-ol |
2150274-04-5 | 0.05g |
$1188.0 | 2023-06-06 | ||
Enamine | EN300-1293765-1000mg |
2-{[3-(aminomethyl)oxetan-3-yl]oxy}ethan-1-ol |
2150274-04-5 | 1000mg |
$1129.0 | 2023-09-30 | ||
Enamine | EN300-1293765-2500mg |
2-{[3-(aminomethyl)oxetan-3-yl]oxy}ethan-1-ol |
2150274-04-5 | 2500mg |
$2211.0 | 2023-09-30 | ||
Enamine | EN300-1293765-0.5g |
2-{[3-(aminomethyl)oxetan-3-yl]oxy}ethan-1-ol |
2150274-04-5 | 0.5g |
$1357.0 | 2023-06-06 | ||
Enamine | EN300-1293765-10.0g |
2-{[3-(aminomethyl)oxetan-3-yl]oxy}ethan-1-ol |
2150274-04-5 | 10g |
$6082.0 | 2023-06-06 | ||
Enamine | EN300-1293765-5000mg |
2-{[3-(aminomethyl)oxetan-3-yl]oxy}ethan-1-ol |
2150274-04-5 | 5000mg |
$3273.0 | 2023-09-30 |
2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-olに関する追加情報
Introduction to 2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol (CAS No. 2150274-04-5)
2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2150274-04-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its unique structural framework, which includes an oxetane ring and an amine-functionalized ethylene oxide moiety. The presence of these functional groups imparts distinct chemical properties, making it a promising candidate for various applications in drug discovery and molecular design.
The oxetane ring, a three-membered cyclic ether, is known for its high reactivity and flexibility, which can be exploited in the synthesis of complex molecular architectures. In contrast, the aminomethyl group attached to the oxetane ring introduces nucleophilicity and potential hydrogen bonding capabilities, enhancing the compound's interactions with biological targets. The ethylene oxide linkage further extends the molecular diversity, allowing for further derivatization and functionalization. Such structural features make 2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol a versatile building block in medicinal chemistry.
Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds in drug development. The oxetane scaffold, in particular, has been extensively studied for its role in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that oxetane derivatives can serve as effective inhibitors of various enzymes by stabilizing transition states through their rigid cyclic structure. The amine-methyl substituent in this compound further enhances its potential as a pharmacophore, enabling interactions with amino acid residues in protein targets.
In the context of drug design, 2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol represents an innovative approach to creating molecular entities with tailored properties. The combination of the oxetane ring and the aminomethyl group provides a balance between structural stability and reactivity, making it suitable for both computational modeling and experimental synthesis. Researchers have leveraged this compound to develop novel analogs with improved pharmacokinetic profiles and reduced toxicity.
One of the most compelling aspects of this compound is its potential application in modulating biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The oxetane moiety has been shown to interfere with key enzymatic processes by mimicking natural substrates or transition states. Meanwhile, the aminomethyl group can engage in specific interactions with biological targets, such as kinases or proteases, which are often implicated in disease pathogenesis. This dual functionality makes 2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol a valuable tool for developing targeted therapeutics.
Recent studies have also explored the synthetic utility of this compound in generating libraries of diverse molecules for high-throughput screening. The oxetane ring can undergo various chemical transformations, including ring-opening reactions with nucleophiles or electrophiles, allowing for rapid diversification of the molecular structure. This flexibility has enabled researchers to identify novel scaffolds with enhanced binding affinity and selectivity towards therapeutic targets. The aminomethyl group further contributes to this synthetic versatility by serving as a handle for further functionalization via cross-coupling reactions or other transformation strategies.
The pharmacological evaluation of 2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol has revealed promising results in preclinical models. Initial studies have shown that derivatives of this compound exhibit inhibitory activity against several enzymes implicated in disease processes. For example, modifications to the oxetane ring have led to compounds with potent effects on cyclooxygenase (COX) enzymes, which are involved in inflammation and pain signaling. Additionally, variations around the aminomethyl group have resulted in molecules with selective targeting against specific kinases relevant to cancer progression.
The development of novel drug candidates often involves optimizing physicochemical properties such as solubility, permeability, and metabolic stability. The structural features of 2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol contribute to favorable pharmacokinetic profiles when appropriately modified. For instance, substituents on the oxetane ring can influence lipophilicity and oral bioavailability, while modifications at the amine-methyl position can enhance metabolic stability by avoiding susceptible amine hydrolysis or oxidation pathways.
In conclusion,2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol (CAS No. 2150274-04-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural characteristics and versatile reactivity. Its potential applications in drug discovery span across multiple therapeutic areas, including oncology, immunology, and neurology. As research continues to uncover new synthetic strategies and pharmacological insights,2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol is poised to play an increasingly important role in developing next-generation therapeutics that address unmet medical needs.
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